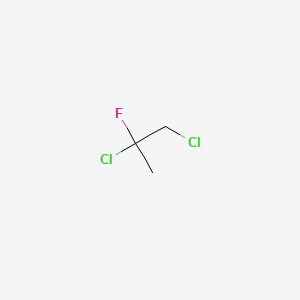

1,2-Dichloro-2-fluoropropane

Description

Significance of Halogenated Propanes in Contemporary Chemical Research

Halogenated propanes are a class of organic compounds that have garnered considerable attention in contemporary chemical research. Their significance stems from their utility as versatile building blocks in organic synthesis and as subjects for studying fundamental chemical principles. ncert.nic.in The introduction of halogen atoms to a propane (B168953) framework dramatically alters the compound's reactivity compared to its parent alkane. unacademy.comlibretexts.org

Research into halogenated propanes often focuses on their reaction mechanisms. For instance, the halogenation of propane itself is a classic example used to illustrate the selectivity of free radical reactions. libretexts.org The study of more complex, multi-halogenated propanes allows for a deeper understanding of substitution and elimination reactions, as well as the influence of different halogens on reaction rates and outcomes.

Furthermore, certain halogenated propanes have been investigated for their biological activities. For example, studies on compounds like 1,2,3-tribromopropane (B147538) and 1,2-dibromo-3-chloropropane (B7766517) have explored their mutagenic properties, which often require metabolic activation. nih.gov This line of research highlights the importance of understanding the structure-activity relationships within this class of compounds. The potential for these compounds to act as intermediates in the synthesis of more complex molecules further underscores their importance in medicinal and materials chemistry. ncert.nic.in

Overview of Dihalo-fluoropropane Derivatives and their Unique Chemical Properties

Dihalo-fluoropropane derivatives are a specific subset of halogenated propanes characterized by the presence of two halogen atoms and at least one fluorine atom. This combination of halogens imparts a unique set of chemical properties. The high electronegativity of fluorine, coupled with the presence of other halogens like chlorine or bromine, creates a complex electronic environment within the molecule.

The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, which can lend a degree of thermal and chemical stability to certain parts of the molecule. In contrast, carbon-chlorine and carbon-bromine bonds are generally more reactive and susceptible to nucleophilic substitution and elimination reactions. ncert.nic.in This differential reactivity within the same molecule makes dihalo-fluoropropane derivatives valuable intermediates in synthetic chemistry, allowing for selective chemical transformations.

Rationale and Scope of Academic Research on 1,2-Dichloro-2-fluoropropane

Academic research on this compound is driven by a desire to understand the fundamental aspects of its chemistry and to explore its potential applications as a synthetic intermediate. The presence of both chlorine and fluorine on the same carbon atom (a geminal dihalofluoro group) attached to a chloromethyl group presents a unique chemical structure that is of interest for several reasons.

One area of research focuses on the synthesis of this compound and related compounds. Developing efficient and selective synthetic routes to such molecules is a key challenge in organofluorine chemistry. chemicalbook.com For instance, the synthesis of related compounds like 2-chloro-2-fluoropropane (B1611331) has been a subject of study. acs.org

Another aspect of research involves the detailed characterization of its chemical and physical properties. Spectroscopic techniques, such as NMR and mass spectrometry, are employed to elucidate its structure and conformation. spectrabase.com

The reactivity of this compound is also a significant area of investigation. The differential reactivity of the C-Cl and C-F bonds allows for selective chemical transformations. Researchers may explore its utility as a precursor to other fluorinated compounds, which are of growing importance in various fields of chemistry. The study of its reaction kinetics and mechanisms provides valuable insights into the behavior of polyhalogenated alkanes.

Structure

3D Structure

Properties

IUPAC Name |

1,2-dichloro-2-fluoropropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5Cl2F/c1-3(5,6)2-4/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTKOPXLUNRNYCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCl)(F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5Cl2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70870530 | |

| Record name | 1,2-Dichloro-2-fluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70870530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

420-97-3 | |

| Record name | 1,2-Dichloro-2-fluoropropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=420-97-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dichloro-2-fluoropropane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000420973 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Dichloro-2-fluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70870530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-dichloro-2-fluoropropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.364 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry of 1,2 Dichloro 2 Fluoropropane

Established Synthetic Pathways for 1,2-Dichloro-2-fluoropropane

The creation of this compound is primarily achieved through the addition of specific atoms to unsaturated precursor molecules.

Fluorination Routes from Unsaturated Halogenated Precursors

A principal method for synthesizing this compound involves the fluorination of unsaturated halogenated precursors. A key example of such a precursor is 2,3-dichloropropene. guidechem.com The synthesis often proceeds via the addition of hydrogen fluoride (B91410) (HF) across the double bond of the dichloropropene molecule. This reaction is a classic example of hydrohalogenation.

Another relevant precursor is 1,2-dichloropropene. guidechem.com The addition of hydrogen fluoride to this molecule also yields this compound. The reaction mechanism involves the electrophilic addition of a proton to the more substituted carbon of the double bond, followed by the nucleophilic attack of the fluoride ion.

The selection of the appropriate precursor is crucial and can be influenced by factors such as commercial availability, stability, and the desired reaction kinetics. The table below summarizes some of the key precursors used in these fluorination routes.

| Precursor Compound | CAS Number | Role in Synthesis |

| 2,3-Dichloropropene | 78-88-6 | Starting material for hydrofluorination. guidechem.com |

| 1,2-Dichloropropene | 563-54-2 | Alternative starting material for hydrofluorination. guidechem.com |

| Hydrogen fluoride | 7664-39-3 | Fluorinating agent. guidechem.com |

Alternative Synthetic Approaches to Halogenated Propane (B168953) Frameworks

Beyond the direct fluorination of dichloropropenes, other strategies exist for constructing halogenated propane frameworks. These alternative approaches may involve different starting materials or different sequences of halogen introduction. For instance, the dehydrochlorination of 1,2-dichloropropane (B32752) can yield various chloropropenes, which can then be subjected to fluorination. e3s-conferences.org This highlights the interconnectedness of various halogenated propanes in synthetic networks.

Catalytic methods are also being explored to enhance the efficiency and selectivity of these transformations. For example, the catalytic conversion of chlorinated hydrocarbons using Group VIII and Group IB metals has been investigated to produce less chlorinated, more valuable products. google.com Such catalytic systems could potentially be adapted for the synthesis of specific fluorinated propanes.

Research into the dehydrochlorination of 1,2-dichloropropane over various catalysts like γ-Al2O3 and CaX has shown that the reaction pathways and product distributions are highly dependent on the catalyst's acidic properties. e3s-conferences.org While the direct target in these studies was often allene (B1206475) and methylacetylene, the intermediate formation of various chloropropenes underscores the potential for diverting these pathways toward desired fluorinated products. e3s-conferences.org

Design and Optimization of Precursor Molecules for Stereospecific Syntheses

The synthesis of molecules with specific three-dimensional arrangements (stereoisomers) is a significant challenge in organic chemistry. For halogenated propanes, where a carbon atom can be a stereocenter, controlling the stereochemical outcome of a reaction is crucial.

The stereospecificity of halogenation reactions is often dictated by the reaction mechanism. nih.gov For instance, the halogenation of alkenes typically proceeds via an anti-addition, leading to a specific stereoisomeric product. nih.gov However, radical halogenation of alkanes, which involves a planar radical intermediate, often results in a racemic mixture of enantiomers. maricopa.edulibretexts.org This is because the subsequent reaction can occur with equal probability from either side of the planar intermediate. maricopa.edulibretexts.org

To achieve stereocontrol, chemists can employ several strategies:

Substrate Control: Utilizing a chiral starting material can influence the stereochemical outcome of a reaction.

Reagent and Catalyst Control: The use of chiral reagents or catalysts can create a chiral environment that favors the formation of one stereoisomer over another. nih.gov

Nucleophilic Substitution (SN2) Reactions: The SN2 opening of epoxides with halide ions is a highly stereoselective method for introducing halogen-bearing stereogenic centers. nih.gov

While specific research on the stereospecific synthesis of this compound is not extensively detailed in the provided results, the general principles of stereoselective halogenation are applicable. nih.gov The design of precursor molecules with pre-existing stereocenters or the use of chiral fluorinating agents could be potential avenues for achieving stereospecificity in the synthesis of this compound.

Implementation of Green Chemistry Principles in this compound Synthesis

Green chemistry aims to design chemical products and processes that minimize the use and generation of hazardous substances. yale.eduepa.gov The twelve principles of green chemistry provide a framework for achieving this goal. gctlc.orgsigmaaldrich.com

Key principles relevant to the synthesis of this compound include:

Atom Economy: This principle, developed by Barry Trost, emphasizes maximizing the incorporation of all materials used in the process into the final product. acs.org Synthetic routes with high atom economy are preferred as they generate less waste. acs.org For example, addition reactions, such as the hydrofluorination of dichloropropenes, are generally more atom-economical than substitution or elimination reactions.

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents. epa.govacs.org Catalysts are used in small amounts and can facilitate a reaction multiple times, thereby reducing waste. acs.org The development of efficient catalysts for the fluorination and chlorination steps is a key area of research.

Less Hazardous Chemical Syntheses: Synthetic methods should be designed to use and generate substances with little or no toxicity. sigmaaldrich.com This involves selecting safer solvents and reagents.

Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure can significantly reduce the energy requirements and environmental impact of a chemical process. yale.edu

Reduce Derivatives: Unnecessary derivatization steps, such as the use of blocking or protecting groups, should be minimized or avoided as they require additional reagents and generate waste. gctlc.orgsigmaaldrich.com

The application of these principles to the synthesis of this compound would involve a critical evaluation of existing synthetic routes and the exploration of new, more sustainable alternatives. This could include the development of solvent-free reaction conditions, the use of recyclable catalysts, and the design of processes with higher energy efficiency.

Chemical Reactivity and Transformation Mechanisms of 1,2 Dichloro 2 Fluoropropane

Radical Reactions and Halogen Atom Participation

Free Radical Halogenation and Addition Reactions of Related Propane (B168953) Derivatives

Free radical halogenation is a characteristic reaction for alkanes, proceeding via a chain mechanism initiated by heat or UV light. wikipedia.orglibretexts.org This process involves the substitution of hydrogen atoms with halogen atoms. When applied to propane, a mixture of isomeric products is typically formed because not all hydrogen atoms in the molecule exhibit equal reactivity. wikipedia.orgmsu.edu

Propane contains two types of hydrogens: six primary (1°) hydrogens on the terminal methyl groups and two secondary (2°) hydrogens on the central methylene (B1212753) group. msu.edumasterorganicchemistry.com If the reaction were purely statistical, the product ratio of 1-halopropane to 2-halopropane would be 3:1, reflecting the 3:1 ratio of primary to secondary hydrogens. msu.edumasterorganicchemistry.com However, experimental results show a deviation from this, indicating that secondary hydrogens are inherently more reactive than primary hydrogens. msu.edulibretexts.org This enhanced reactivity is attributed to the greater stability of the secondary radical intermediate compared to the primary radical. chemistrysteps.com

For instance, the light-induced gas-phase chlorination of propane at 25°C yields approximately 45% 1-chloropropane (B146392) and 55% 2-chloropropane. msu.edulibretexts.org This demonstrates a preference for the substitution of the secondary hydrogens. Bromination shows even greater selectivity, with 2-bromopropane (B125204) accounting for as much as 97% of the monobrominated product under similar conditions. msu.edumasterorganicchemistry.com This difference in selectivity is a key distinction between chlorination and bromination. masterorganicchemistry.com

The relative reactivity of hydrogens in radical chlorination follows the order: tertiary (3°) > secondary (2°) > primary (1°). libretexts.org Further halogenation can occur, leading to a complex mixture of polyhalogenated alkanes, which can make this method challenging for the synthesis of a single, pure product. wikipedia.orglibretexts.org

| Halogenation Reaction | 1-Halopropane Product | 2-Halopropane Product | Approximate Product Ratio (1-halo:2-halo) | Selectivity for 2° vs 1° H |

|---|---|---|---|---|

| Chlorination (Cl₂) | 1-Chloropropane | 2-Chloropropane | 45 : 55 | ~3.6 : 1 |

| Bromination (Br₂) | 1-Bromopropane | 2-Bromopropane | 3 : 97 | ~97 : 1 |

Carbon-Halogen Bond Activation by Radical Species

The activation of carbon-halogen (C-X) bonds by radical species is a fundamental process in the chemistry of halogenated hydrocarbons. The mechanism of free-radical halogenation itself relies on the homolytic cleavage of the relatively weak halogen-halogen bond in the initiation step to form highly reactive halogen radicals. libretexts.org These radicals then proceed to abstract a hydrogen atom from the alkane, generating an alkyl radical. wikipedia.org

In a molecule that already contains halogens, such as 1,2-dichloro-2-fluoropropane, a radical species can potentially interact with either a C-H bond or a C-X bond. The bond dissociation energy (BDE) is a critical factor in determining which bond is more likely to be cleaved. The C-Cl bond is significantly weaker than both C-H and C-F bonds, making it more susceptible to homolytic cleavage by a radical species. studymind.co.uk

The activation can proceed via a chlorine atom abstraction by an incoming radical (R•), leading to the formation of an alkyl radical and R-Cl. This process is particularly relevant in reactions involving organometallic complexes or under photolytic conditions where radical intermediates are generated. For instance, the activation of alkyl chlorides can occur through mechanisms that commence with chlorine atom abstraction.

This selective activation of the C-Cl bond over the much stronger C-F bond is a key feature of the radical chemistry of chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs). High-energy UV radiation in the stratosphere, for example, has sufficient energy to break the weaker C-Cl bond, releasing a chlorine radical, but not enough to break the stronger C-F bond. chemguide.co.uk

Electrophilic Reactions and Functionalization Studies

Electrophilic attack is a reaction mechanism characteristic of electron-rich species, most notably aromatic compounds like benzene. Alkanes and their derivatives, including haloalkanes like this compound, are generally not susceptible to electrophilic attack under standard conditions. These molecules lack the high-density pi-electron systems that are readily attacked by electrophiles. quora.com

Furthermore, the halogen atoms (chlorine and fluorine) present in this compound are highly electronegative. They exert a strong electron-withdrawing inductive effect, which reduces the electron density on the adjacent carbon atoms. This effect makes the carbon skeleton electron-deficient and therefore deactivated towards attack by electrophiles (electron-seeking species). studymind.co.uk

Reactions like nitration typically involve the generation of a strong electrophile, such as the nitronium ion (NO₂⁺), from a mixture of concentrated nitric and sulfuric acids. quora.com This electrophile readily attacks electron-rich aromatic rings. However, it will not react with the electron-poor framework of a haloalkane like this compound. Therefore, electrophilic substitution reactions such as nitration are not considered a viable transformation pathway for this class of compounds.

While the carbon atom in a carbon-chlorine bond is electrophilic and susceptible to attack by nucleophiles, the chlorine atom itself can also exhibit electrophilic character. studymind.co.uknih.gov When a chlorine atom is bonded to an electron-withdrawing carbon center, it can act as an electrophilic center and interact with nucleophiles. nih.gov This type of non-covalent interaction is known as "halogen bonding."

Sources of electrophilic chlorine, such as carbon tetrachloride (CCl₄) and hexachloroethane, are well-known to react with nucleophiles like carbanions, resulting in electrophilic chlorination. nih.gov This reactivity highlights that under the right electronic circumstances, the chlorine atom in a C-Cl bond can be the site of attack for an electron-rich species, playing a direct role as an electrophilic center in facilitating organic transformations. nih.gov

Comparative Reactivity Studies of Halogen Substituents (Chlorine versus Fluorine)

The presence of both chlorine and fluorine in this compound allows for a direct comparison of their influence on the molecule's reactivity. The differences in the properties of the carbon-fluorine (C-F) and carbon-chlorine (C-Cl) bonds are substantial and dictate their chemical behavior. chemguide.co.uk

The C-F bond is significantly stronger and shorter than the C-Cl bond. This is due to a combination of factors: the high electronegativity of fluorine leads to a highly polar bond with significant ionic character, and the small size of the fluorine atom allows for excellent orbital overlap with carbon. studymind.co.ukyoutube.com Conversely, the C-Cl bond is weaker and longer. studymind.co.uk

This difference in bond strength is the primary determinant of reactivity in many reactions.

In Radical Reactions: The weaker C-Cl bond is more easily broken homolytically than the C-F bond. As a result, radical reactions preferentially activate the C-Cl bond. This is famously observed in the atmospheric chemistry of CFCs, where UV light cleaves C-Cl bonds to release chlorine radicals, while the C-F bonds remain intact. chemguide.co.uk

In Nucleophilic Substitutions: The halogen acts as a leaving group. The stability of the resulting halide anion and the strength of the C-X bond are key. The C-F bond's immense strength makes the fluoride (B91410) ion a very poor leaving group. The C-Cl bond is weaker, making the chloride ion a much better leaving group. youtube.com Therefore, nucleophilic substitution reactions occur much more readily at a C-Cl bond than at a C-F bond. The reactivity of haloalkanes in substitution reactions increases in the order R-F << R-Cl < R-Br < R-I. chemguide.co.uk

Although the C-F bond is more polar, its exceptional strength typically renders it less reactive than the C-Cl bond in most chemical transformations. studymind.co.uk

| Property | C-F (in CH₃F) | C-Cl (in CH₃Cl) |

|---|---|---|

| Bond Dissociation Energy (kcal/mol) | ~115 | ~83.7 |

| Bond Length (Å) | ~1.35 | ~1.77 |

| Electronegativity of Halogen (Pauling Scale) | 3.98 | 3.16 |

| Leaving Group Ability | Poor | Good |

Spectroscopic and Structural Elucidation of 1,2 Dichloro 2 Fluoropropane

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. For 1,2-dichloro-2-fluoropropane, a combination of ¹⁹F, ¹H, and ¹³C NMR studies provides definitive information about its molecular framework.

¹⁹F NMR Spectroscopic Characterization and Chemical Shift Analysis

The ¹⁹F NMR spectrum of this compound offers a direct probe into the local electronic environment of the fluorine atom. A reported ¹⁹F chemical shift for this compound is -94.90 ppm relative to the reference standard trichlorofluoromethane (B166822) (CFCl₃). chemicalbook.com This chemical shift value falls within the expected range for tertiary alkyl fluorides (-CF- groups), which typically resonate between +140 to +250 ppm, although substitution patterns can cause significant variations. ucsb.edu The specific upfield shift observed for this compound is influenced by the electronic effects of the adjacent chlorine atoms and methyl group.

¹H NMR and ¹³C NMR Studies, Including Spin-Spin Coupling Constants

The ¹H NMR spectrum provides information on the different types of protons and their connectivity. In this compound (CH₃-C(F)(Cl)-CH₂Cl), there are two distinct proton environments: the methyl protons (CH₃) and the methylene (B1212753) protons (CH₂Cl).

The spectrum shows a signal for the methyl protons at approximately 1.76 ppm and a signal for the methylene protons around 3.66 ppm. chemicalbook.com The downfield shift of the methylene protons is due to the deshielding effect of the adjacent chlorine atom.

A key feature of the ¹H NMR spectrum is the spin-spin coupling between the protons and the fluorine atom. The fluorine atom splits the signals of the adjacent methyl and methylene protons. The coupling constant between the fluorine and the methyl protons (³JH-F) is reported as 17.92 Hz. chemicalbook.com The coupling between the fluorine and the methylene protons (³JH-F) is 11.41 Hz. chemicalbook.com This heteronuclear coupling is invaluable for confirming the connectivity of the molecule.

While specific experimental ¹³C NMR data is not widely available in the literature, predictions can be made based on the known structure. guidechem.com A ¹³C NMR spectrum would be expected to show three distinct signals corresponding to the methyl carbon, the quaternary carbon bonded to the halogens, and the methylene carbon.

| Nucleus | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|

| ¹⁹F | -94.90 | - | C-F |

| ¹H | 3.66 | ³JH-F = 11.41 | -CH₂Cl |

| ¹H | 1.76 | ³JH-F = 17.92 | -CH₃ |

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. The molecular weight of this compound is 130.97 g/mol . guidechem.comnih.gov The mass spectrum provides evidence for this molecular weight and offers clues about the molecule's stability and bond strengths.

Due to the presence of two common chlorine isotopes, ³⁵Cl and ³⁷Cl (in an approximate 3:1 natural abundance), fragments containing chlorine atoms appear as clusters of peaks. docbrown.infodocbrown.info A fragment with one chlorine atom will show two peaks (M and M+2) with a ~3:1 intensity ratio, while a fragment with two chlorine atoms will show three peaks (M, M+2, M+4) with a ~9:6:1 intensity ratio.

The base peak, which is the most intense signal in the spectrum, is observed at a mass-to-charge ratio (m/z) of 81. nih.gov This peak corresponds to the [C₃H₅ClF]⁺ fragment, which is formed by the loss of one chlorine atom from the parent molecule. Other significant fragments would arise from further cleavages, such as the loss of a methyl group or a chloromethyl radical.

| m/z | Proposed Fragment Ion | Notes |

|---|---|---|

| 129/131/133 | [C₃H₅³⁵Cl¹F]⁺ / [C₃H₅³⁵Cl³⁷Cl¹F]⁺ / [C₃H₅³⁷Cl₂F]⁺ | Molecular ion cluster (likely low abundance) |

| 81/83 | [C₃H₅³⁵ClF]⁺ / [C₃H₅³⁷ClF]⁺ | Base Peak. Loss of a Cl radical. |

| 65 | [C₃H₅F]⁺ | Loss of two Cl atoms. |

| 49/51 | [CH₂³⁵Cl]⁺ / [CH₂³⁷Cl]⁺ | Chloromethyl cation. |

Vibrational Spectroscopy (Infrared and Raman) for Bond Characterization and Functional Group Analysis

Vibrational spectroscopy, including infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. The frequencies of these vibrations are characteristic of specific bonds and functional groups.

The infrared spectrum of this compound has been recorded and is available through the NIST WebBook. nist.govnist.gov The spectrum was obtained from a solution of the compound in carbon tetrachloride (CCl₄) and carbon disulfide (CS₂). nist.gov Key absorption bands in the IR spectrum include:

C-H stretching: Vibrations in the 2900-3000 cm⁻¹ region, characteristic of the methyl and methylene groups.

C-F stretching: A strong absorption band is expected in the 1000-1400 cm⁻¹ region.

C-Cl stretching: Strong to medium absorptions typically appear in the 600-800 cm⁻¹ range.

C-C stretching and bending vibrations: These occur at lower frequencies in the fingerprint region.

Detailed Raman spectroscopic data for this compound is not readily found in the surveyed literature. However, Raman spectroscopy would be expected to complement the IR data, particularly for identifying non-polar bonds and symmetric vibrations within the molecule.

Advanced Structural Determination Techniques

While standard spectroscopic methods provide excellent data on connectivity and functional groups, advanced techniques can yield precise geometric parameters.

Gas Electron Diffraction Studies for Molecular Geometry

Gas electron diffraction is a powerful technique for determining the precise bond lengths, bond angles, and torsional angles of molecules in the gas phase. However, a review of the current scientific literature indicates that no gas electron diffraction studies have been published for this compound. Such a study would be beneficial for accurately defining its three-dimensional structure and conformational preferences.

Rotational Spectroscopy for Precise Structural Parameters and Conformational Analysis

Rotational spectroscopy is a powerful high-resolution technique used to determine the precise three-dimensional structure of molecules in the gas phase. By measuring the frequencies of transitions between rotational energy levels, one can derive the molecule's moments of inertia. These, in turn, are directly related to the bond lengths, bond angles, and dihedral angles that define the molecular geometry. For a molecule like this compound, this technique would be instrumental in identifying its stable conformational isomers and quantifying their structural differences.

Rotation around the central carbon-carbon (C1-C2) bond in this compound gives rise to different spatial arrangements of its atoms, known as conformers. Similar to other 1,2-disubstituted ethanes and propanes, such as 1,2-dichloroethane, this compound is expected to exist as a mixture of anti and gauche conformers.

In the anti conformer, the chlorine atom on the C1 carbon and the second chlorine atom on the C2 carbon are positioned on opposite sides of the C-C bond, with a dihedral angle of approximately 180°. This arrangement generally minimizes steric hindrance between the bulky halogen atoms.

In the gauche conformers, the C1-Cl bond is at a dihedral angle of approximately ±60° with respect to the C2-Cl bond. This results in two enantiomeric (mirror-image) gauche forms. These conformers are typically higher in energy than the anti form due to increased steric repulsion between the adjacent chlorine atoms. However, the relative stability can also be influenced by other factors such as dipole-dipole interactions and hyperconjugation.

The presence of a fluorine atom and a methyl group on the C2 carbon further complicates the conformational analysis. For each of the anti and gauche forms defined by the Cl-C-C-Cl dihedral angle, there will be three possible staggered conformations of the methyl group. The relative energies of these conformers would determine their population distribution at a given temperature.

In the absence of specific data for this compound, we can look at the computationally determined structure of a closely related molecule, 1,2-dichloropropane (B32752), to illustrate the type of information obtainable from rotational spectroscopy and computational chemistry. The following tables present theoretical structural parameters for the most stable conformers of 1,2-dichloropropane. It is crucial to note that these values are for a different molecule and are presented here for illustrative purposes only.

Table 1: Theoretically Determined Structural Parameters for the Conformers of 1,2-Dichloropropane

| Parameter | gauche Conformer | anti Conformer |

| Bond Lengths (Å) | ||

| C1-C2 | 1.525 | 1.523 |

| C2-C3 | 1.521 | 1.522 |

| C1-Cl | 1.815 | 1.812 |

| C2-Cl | 1.819 | 1.818 |

| C-H (avg.) | 1.09-1.10 | 1.09-1.10 |

| Bond Angles (degrees) | ||

| ∠C1C2C3 | 112.1 | 112.5 |

| ∠ClC1C2 | 110.8 | 111.2 |

| ∠ClC2C1 | 109.5 | 109.8 |

| ∠HCH (avg.) | 108-109 | 108-109 |

| Dihedral Angles (degrees) | ||

| ∠ClC1C2Cl | 65.2 | 175.4 |

Note: The data presented in this table is based on general theoretical values for 1,2-dichloropropane and is intended for illustrative purposes. It does not represent experimental values for this compound.

A rotational spectroscopy experiment on this compound would be expected to show distinct sets of rotational transitions for each populated conformer. The analysis of these spectra would yield the rotational constants (A, B, and C) for each isomer.

Table 2: Hypothetical Rotational Constants for Conformers of this compound

| Parameter | gauche Conformer (Hypothetical) | anti Conformer (Hypothetical) |

| Rotational Constants (MHz) | ||

| A | ~2500 | ~3000 |

| B | ~1500 | ~1300 |

| C | ~1200 | ~1100 |

Note: The values in this table are hypothetical and are presented to illustrate the expected output of a rotational spectroscopy study. They are not actual measured or calculated values for this compound.

From these rotational constants, the precise three-dimensional structure of each conformer could be determined. Furthermore, the relative intensities of the spectral lines would allow for the determination of the relative abundances of the anti and gauche conformers, providing insight into their relative energies. The presence of two chlorine isotopes (³⁵Cl and ³⁷Cl) would lead to additional sets of rotational lines for each conformer, aiding in the unambiguous determination of the chlorine atom positions through isotopic substitution analysis.

Computational Chemistry and Theoretical Modeling of 1,2 Dichloro 2 Fluoropropane

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the electronic structure and energetics of 1,2-dichloro-2-fluoropropane. These methods, including ab initio and Density Functional Theory (DFT), are used to investigate the molecule's conformations, isomers, and the pathways of its chemical reactions.

Ab Initio and Density Functional Theory (DFT) Investigations of Conformations and Isomers

Ab initio and Density Functional Theory (DFT) are powerful computational tools for exploring the potential energy surface of this compound to identify its stable conformations and isomers. Ab initio methods are based on first principles, using only fundamental physical constants, while DFT methods calculate the electron density to determine the molecule's energy and structure.

For a molecule like this compound, rotation around the carbon-carbon single bond leads to different spatial arrangements of the atoms, known as conformers. The primary conformers are typically staggered and eclipsed forms. Computational studies on similar small halogenated alkanes suggest that the relative energies of these conformers are influenced by a combination of steric hindrance between the bulky chlorine and fluorine atoms and the methyl group, as well as electrostatic interactions (dipole-dipole and gauche effects).

While specific computational studies on the conformational analysis of this compound are not extensively available in the literature, the principles can be illustrated by studies on related dihaloethanes. These studies show that the energy difference between gauche and anti conformers is a key parameter determining the conformational preference. For this compound, theoretical calculations would aim to determine the relative energies of its various staggered and eclipsed conformers to predict the most stable arrangement.

Below is a hypothetical data table illustrating the kind of results that would be obtained from DFT calculations on the conformers of this compound. The energy values are for illustrative purposes.

Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (Cl-C-C-F) | Relative Energy (kJ/mol) | Dipole Moment (Debye) |

|---|---|---|---|

| Anti | 180° | 0.00 | 1.8 |

| Gauche 1 | 60° | 4.5 | 2.5 |

| Gauche 2 | -60° | 4.5 | 2.5 |

| Eclipsed 1 | 0° | 20.0 | 3.1 |

| Eclipsed 2 | 120° | 18.5 | 2.9 |

Transition State Modeling and Reaction Pathway Elucidation

Computational chemistry is instrumental in modeling transition states and elucidating reaction pathways for molecules like this compound. A common reaction for such compounds is dehydrochlorination. DFT calculations can be employed to map the potential energy surface of the reaction, identifying the transition state structure and calculating the activation energy.

For example, the elimination of HCl from this compound could proceed through different pathways, depending on which chlorine and hydrogen atoms are removed. Transition state modeling would involve locating the saddle point on the potential energy surface corresponding to the highest energy barrier for the reaction. The geometry of the transition state provides insights into the mechanism of the reaction.

Computational studies on the dehydrohalogenation of similar chloroalkanes have shown that the activation energy and the preferred reaction pathway are sensitive to the substitution pattern and the nature of the halogen atoms. While specific data for this compound is not readily found, a hypothetical reaction profile is presented below.

Hypothetical Energy Profile for Dehydrochlorination of this compound

| Species | Relative Energy (kJ/mol) |

|---|---|

| Reactants (this compound) | 0 |

| Transition State | 210 |

| Products (Chlorofluoropropene + HCl) | -30 |

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations provide a powerful method for studying the dynamic behavior and conformational changes of this compound over time. MD simulations solve Newton's equations of motion for a system of atoms, allowing for the observation of molecular movements and interactions at an atomistic level.

For this compound, MD simulations can be used to explore its conformational landscape by simulating the molecule in a solvent at a given temperature and pressure. This allows for the study of the transitions between different conformers and the influence of the solvent on conformational equilibria. While specific MD studies on this compound are scarce, research on similar molecules like propane (B168953) in confined spaces demonstrates the utility of this technique in understanding molecular motion and diffusion. rsc.org

Prediction of Spectroscopic Parameters Using Computational Methods

Computational methods are widely used to predict various spectroscopic parameters, such as NMR chemical shifts, vibrational frequencies (IR and Raman), and electronic absorption spectra. These predictions are invaluable for interpreting experimental spectra and for identifying unknown compounds.

Similarly, the vibrational frequencies of this compound can be calculated using computational methods. These calculations provide a theoretical vibrational spectrum that can be compared with experimental IR and Raman spectra to assign the observed bands to specific molecular vibrations.

Experimental Spectroscopic Data for this compound

| Spectroscopic Technique | Key Observed Peaks | Source |

|---|---|---|

| Infrared (IR) Spectrum | Available in NIST Chemistry WebBook | nist.govnist.gov |

| Mass Spectrum (electron ionization) | Available in NIST Chemistry WebBook | nist.gov |

| ¹⁹F NMR | Data available in spectral databases | nih.gov |

Cheminformatics Approaches and Quantitative Structure-Activity/Property Relationships (QSAR/QSPR)

Cheminformatics and QSAR/QSPR modeling are used to establish relationships between the chemical structure of a molecule and its biological activity or physical properties. These models are built using statistical methods and a set of molecular descriptors that quantify various aspects of the molecular structure.

For a compound like this compound, QSPR models could be developed to predict properties such as boiling point, vapor pressure, or water solubility. These models are typically built using a dataset of related halogenated hydrocarbons. The molecular descriptors used in such models can include topological indices, quantum chemical parameters, and constitutional descriptors.

While no specific QSAR/QSPR models for this compound were found, the general approach is widely applied to halogenated hydrocarbons for predicting their physicochemical and toxicological properties. These models are valuable tools for environmental risk assessment and for the design of new chemicals with desired properties.

Stereochemical Investigations of 1,2 Dichloro 2 Fluoropropane and Its Derivatives

Analysis of Chirality and Stereoisomerism in Dihalo-fluoropropanes

Chirality is a geometric property of a molecule that is non-superimposable on its mirror image. ncert.nic.in In organic molecules, this property most often arises from the presence of a carbon atom bonded to four different substituents, known as a stereogenic center or chiral center. drishtiias.com

The compound 1,2-dichloro-2-fluoropropane possesses a chiral center at the C2 carbon atom. nih.govnist.gov This carbon is bonded to four distinct groups: a methyl group (-CH₃), a chloromethyl group (-CH₂Cl), a chlorine atom (-Cl), and a fluorine atom (-F). Due to this structural feature, this compound exists as a pair of enantiomers, (R)-1,2-dichloro-2-fluoropropane and (S)-1,2-dichloro-2-fluoropropane. These enantiomers are mirror images of each other and are optically active, meaning they rotate the plane of polarized light in opposite directions.

The broader class of dihalo-fluoropropanes exhibits various forms of stereoisomerism depending on the substitution pattern. For instance, if the two halogen atoms are identical and located on different carbons, as in 1,2-dichloropropane (B32752), the C2 atom is a stereocenter. nih.gov In cases like 1,3-dichloro-2-fluoropropane, the C2 carbon is bonded to two identical chloromethyl groups, a hydrogen atom, and a fluorine atom, making it achiral. nih.gov The introduction of a fluorine atom at C2 in 1,2-dichloropropane breaks this symmetry, leading to the chirality of this compound.

| Property | Description |

| IUPAC Name | This compound nih.gov |

| Molecular Formula | C₃H₅Cl₂F nih.gov |

| Chiral Center | C2 |

| Substituents at C2 | -CH₃, -CH₂Cl, -Cl, -F |

| Number of Stereoisomers | 2 (one pair of enantiomers) |

Enantioselective and Diastereoselective Synthetic Strategies for Chiral Halogenated Propanes

The synthesis of single enantiomers or diastereomers of chiral halogenated propanes is a significant challenge in organic chemistry, with important implications for the development of new materials and pharmaceuticals. grantome.com Enantioselective and diastereoselective strategies aim to control the formation of stereogenic centers during a chemical reaction.

Enantioselective Synthesis: The catalytic enantioselective halogenation of alkenes is a powerful method for creating chiral centers bearing a halogen atom. nih.gov For instance, the dichlorination of a suitable alkene precursor using a chiral catalyst could, in principle, yield enantiomerically enriched this compound. Research has shown success in the enantioselective dichlorination of allylic alcohols using chiral Lewis acid catalysis. nih.gov Organocatalysis has also emerged as a potent tool for enantioselective transformations, such as the synthesis of chiral cyclopropanes from α,β-unsaturated aldehydes and bromomalonates, which proceeds with high enantio- and diastereoselectivities. organic-chemistry.org

Diastereoselective Synthesis: Diastereoselective reactions are crucial when a molecule already contains a stereocenter and a new one is being created. The existing stereocenter can influence the stereochemical outcome of the reaction. A common strategy is the diastereoselective dichlorination of chiral secondary Z-allylic alcohols or chlorides. nih.gov This approach has been successfully employed in the synthesis of complex natural products containing polychlorinated motifs. nih.gov The stereoselectivity is often directed by the steric and electronic nature of the substituents on the starting material.

| Synthetic Strategy | Description | Key Features |

| Enantioselective Alkene Halogenation | Addition of two halogen atoms across a double bond using a chiral catalyst or reagent. nih.gov | Can generate high enantiomeric excess (ee). researchgate.net |

| Diastereoselective Dichlorination | Dichlorination of a molecule with a pre-existing chiral center, such as a chiral allylic alcohol. nih.gov | The stereochemical outcome is influenced by the existing stereocenter. |

| Organocatalytic Cascade Reactions | Multi-step reactions catalyzed by small chiral organic molecules to form complex chiral products. organic-chemistry.org | High enantio- and diastereoselectivities can be achieved in a single step. |

Mechanistic Insights into Stereocontrol in Reactions Involving this compound

The stereochemical outcome of a reaction is determined by the reaction mechanism and the relative energies of the transition states leading to the different stereoisomeric products. For reactions involving the formation or transformation of the chiral center in this compound, several mechanistic principles of stereocontrol are relevant.

In the halogenation of alkenes, the reaction often proceeds through a cyclic halonium ion intermediate. The subsequent nucleophilic attack typically occurs from the side opposite to the halonium ion bridge (anti-addition), which dictates the relative stereochemistry of the two newly formed C-X bonds. The choice of the halogenating agent and the presence of chiral ligands or catalysts can influence the facial selectivity of the initial attack on the alkene, leading to an enantiomeric excess of one product. nih.gov

For reactions at the chiral center of this compound itself, such as nucleophilic substitution, the mechanism plays a critical role. An Sₙ2 reaction would proceed with an inversion of configuration at the stereocenter. In contrast, an Sₙ1 reaction, which proceeds through a planar carbocation intermediate, would lead to a racemic mixture of products. The nature of the substrate, nucleophile, leaving group, and solvent determines which mechanistic pathway is favored.

Recent studies on the stereocontrol mechanisms of intramolecular Diels-Alder reactions have utilized density functional theory (DFT) calculations to understand the stereoselectivity observed in the formation of complex cyclic systems. nih.gov Similar computational approaches could be applied to model the transition states of reactions involving this compound to predict and explain the observed stereochemical outcomes.

Spectroscopic Techniques for Stereoisomer Differentiation

Differentiating between stereoisomers, particularly enantiomers, requires specialized analytical techniques. While enantiomers have identical physical properties such as boiling point and melting point in an achiral environment, they interact differently with other chiral entities, including polarized light or chiral stationary phases in chromatography.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for structural elucidation. While the NMR spectra of enantiomers are identical in an achiral solvent, they can be distinguished by using a chiral solvating agent or a chiral derivatizing agent. These agents interact with the enantiomers to form diastereomeric complexes or compounds, which have distinct NMR spectra. For fluorinated compounds like this compound, ¹⁹F NMR is particularly useful and can provide a sensitive probe for the local chemical environment. spectrabase.com

Vibrational Spectroscopy: Infrared (IR) and Raman spectroscopy can distinguish between diastereomers, as they have different vibrational frequencies due to their different three-dimensional structures. While the IR and Raman spectra of enantiomers are identical, vibrational circular dichroism (VCD), which measures the differential absorption of left and right circularly polarized infrared light, can be used to distinguish between them. The combination of experimental vibrational spectroscopy with quantum chemical calculations has proven to be a powerful approach for the characterization of halogenated pollutants. mdpi.com

Chiroptical Spectroscopy: Techniques such as circular dichroism (CD) and optical rotatory dispersion (ORD) are the definitive methods for studying chiral molecules. These techniques measure the differential absorption or rotation of plane-polarized light by a chiral sample. The resulting spectra, known as CD or ORD spectra, are unique for each enantiomer and are equal in magnitude but opposite in sign.

Gas Chromatography (GC): Gas chromatography using a chiral stationary phase (CSP) is a widely used method for separating enantiomers. The enantiomers interact differently with the chiral stationary phase, leading to different retention times and allowing for their separation and quantification. This technique can be coupled with mass spectrometry (GC-MS) for definitive identification. nih.gov

| Technique | Principle | Application to Stereoisomers |

| NMR with Chiral Auxiliaries | Formation of diastereomeric complexes with distinct NMR spectra. | Differentiation of enantiomers. |

| ¹⁹F NMR | High sensitivity of the fluorine nucleus to its chemical environment. spectrabase.com | Characterization of fluorinated stereoisomers. |

| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized IR light. | Differentiation and absolute configuration determination of enantiomers. |

| Gas Chromatography (GC) with Chiral Stationary Phase | Differential interaction of enantiomers with a chiral column material. | Separation and quantification of enantiomers. |

Environmental Chemistry and Atmospheric Fate of Halogenated Propanes

Atmospheric Degradation Kinetics and Mechanisms of 1,2-Dichloro-2-fluoropropane

The persistence of this compound in the atmosphere is primarily determined by the rate and mechanisms of its degradation. The primary pathways for its removal from the troposphere are expected to be through reactions with atmospheric oxidants and, to a lesser extent, photolytic decomposition.

Reaction Pathways with Hydroxyl Radicals and Other Atmospheric Oxidants

The principal degradation mechanism for most saturated halogenated alkanes in the troposphere is their reaction with hydroxyl radicals (•OH). These highly reactive radicals are formed photochemically in the atmosphere and are responsible for the initial step in the oxidation of a vast array of volatile organic compounds.

For this compound (CH₃CCl₂FCH₂Cl), the reaction with •OH radicals would proceed via hydrogen atom abstraction from the methyl (-CH₃) or methylene (B1212753) (-CH₂Cl) groups. The general reaction can be represented as:

CH₃CCl₂FCH₂Cl + •OH → •CH₂CCl₂FCH₂Cl / CH₃CCl₂FCH•Cl + H₂O

The specific rate constant for this reaction is not available in the literature. However, it is known that the presence of halogen atoms on a carbon atom generally decreases the reactivity of the C-H bonds on that and adjacent carbon atoms towards •OH radicals. Therefore, the atmospheric lifetime of this compound with respect to reaction with •OH is expected to be significant.

Other atmospheric oxidants, such as nitrate radicals (NO₃) and ozone (O₃), are not expected to play a significant role in the degradation of this compound due to the absence of double bonds or other reactive functional groups.

Environmental Persistence and Long-Range Transport Mechanisms in Different Environmental Compartments

The environmental persistence of a chemical refers to the length of time it remains in a particular environmental compartment before being broken down. The potential for long-range transport describes the ability of a chemical to be transported far from its source of emission.

Due to its expected slow degradation in the atmosphere, this compound is likely to have a moderate to high persistence in this compartment. This persistence allows for its distribution over long distances from its emission sources. The primary mechanism for its long-range transport is atmospheric circulation.

Once released, it is expected to reside predominantly in the atmosphere due to its volatility. However, it can be removed from the atmosphere through wet deposition (rain-out) and dry deposition. Its fate in other environmental compartments, such as soil and water, would be governed by processes like volatilization back into the atmosphere, and to a lesser extent, biodegradation and hydrolysis, for which no specific data are available.

Identification and Fate of Atmospheric Degradation Products

The atmospheric degradation of this compound, initiated by the reaction with •OH radicals, will lead to the formation of a cascade of intermediate and final products.

Following the initial hydrogen abstraction, the resulting haloalkyl radical (•CH₂CCl₂FCH₂Cl or CH₃CCl₂FCH•Cl) will rapidly react with molecular oxygen (O₂) to form a peroxy radical (RO₂•).

•CH₂CCl₂FCH₂Cl + O₂ → OO•CH₂CCl₂FCH₂Cl CH₃CCl₂FCH•Cl + O₂ → CH₃CCl₂FCH(OO•)Cl

These peroxy radicals can then react with nitric oxide (NO) or other peroxy radicals, leading to the formation of a variety of oxygenated products. The likely degradation products would include:

Phosgene (COCl₂): A common degradation product of compounds containing CCl₂ groups.

Formyl chloride (HCOCl): Arising from the fragmentation of the carbon backbone.

Carbonyl fluoride (B91410) (COF₂): Resulting from the oxidation of the carbon atom bonded to fluorine.

Hydrogen chloride (HCl) and Hydrogen fluoride (HF): Formed during the degradation process.

Other chlorinated and fluorinated aldehydes, ketones, and carboxylic acids.

The ultimate fate of these degradation products varies. HCl and HF are readily removed from the atmosphere by wet and dry deposition. Phosgene, formyl chloride, and carbonyl fluoride are also subject to hydrolysis in atmospheric water droplets, forming hydrochloric acid, formic acid, and hydrofluoric acid, respectively, along with carbon dioxide.

Advanced Applications in Organic Synthesis and Materials Science

1,2-Dichloro-2-fluoropropane as a Versatile Building Block for Fluorinated Pharmaceuticals and Agrochemicals

The introduction of a fluorine atom or a fluorine-containing moiety can significantly alter the pharmacokinetic and pharmacodynamic properties of a bioactive molecule. These alterations can include increased metabolic stability, enhanced binding affinity to target enzymes or receptors, and improved membrane permeability. The trifluoromethyl group, for instance, is a common motif in many successful drugs and agrochemicals. dur.ac.uk While not a direct precursor to a trifluoromethyl group, the functional handles on this compound allow for its conversion into various fluorinated synthons.

The general utility of halogenated hydrocarbons in creating these valuable compounds is well-established. chemdad.com For example, related compounds are used as key intermediates in the synthesis of insecticides. ontosight.ai The development of novel synthetic methodologies is crucial for accessing new chemical space, and small, functionalized building blocks like this compound are instrumental in this endeavor.

Precursor in the Development of Novel Fluoropolymers and Advanced Functional Materials

Fluoropolymers are a class of materials renowned for their exceptional chemical resistance, thermal stability, and low surface energy. While large-scale industrial fluoropolymers are typically synthesized from gaseous monomers like tetrafluoroethylene, there is growing interest in developing new fluorinated polymers with tailored properties. In patent literature, related fluoro-olefin compounds have been identified as potential monomers for the creation of new fluoropolymers. beilstein-journals.org

The synthesis of such specialized polymers often relies on the availability of unique fluorinated monomers. Through dehydrohalogenation or other chemical transformations, this compound can be converted into fluorinated olefins, which can then undergo polymerization. The specific arrangement of halogens in the resulting monomer would influence the properties of the final polymer, such as its crystallinity, solubility, and refractive index.

The development of advanced functional materials, including those with specific optical or electronic properties, often requires the precise incorporation of fluorine. The principles of using fluorinated building blocks to create materials with enhanced thermal stability and other desirable characteristics are well-established. beilstein-journals.org

Catalytic Transformations and Methodologies Utilizing Halogen-Promoted Reactions

The reactivity of the carbon-halogen bonds in this compound makes it a substrate for various catalytic transformations. Halogen-promoted reactions are a cornerstone of organic synthesis, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.

One of the key transformations for compounds like this compound is dehydrohalogenation, which can be promoted by a base or a catalyst to form an olefin. The selective removal of hydrogen and a halogen atom can lead to the formation of valuable fluorinated alkenes. These alkenes can then be used in a variety of subsequent reactions, such as additions, cycloadditions, and cross-coupling reactions.

While specific catalytic systems for this compound are not extensively detailed in the available literature, related processes provide insight into its potential reactivity. For instance, the dehydrochlorination of similar compounds is often carried out in the presence of a base or a metal catalyst. beilstein-journals.org The choice of catalyst and reaction conditions can influence the selectivity of the dehydrohalogenation, leading to different isomeric products.

The table below summarizes related catalytic transformations that indicate the potential reaction pathways for this compound.

| Reaction Type | Catalyst/Reagent | Precursor Example | Product Type |

| Dehydrochlorination | Base or Metal Catalyst | 1,1,1-trifluoro-2,3-dichloropropane | 2,3,3,3-tetrafluoropropene (B1223342) |

| Dehydrofluorination | Metal-based catalyst | 1,1,2-trifluoroethane | 1,2-difluoroethylene |

| Reduction | Lithium aluminum hydride | 1,1,2,2-tetrachloro-1,2-difluoroethane | 1,2-dichloro-1,2-difluoroethane |

This table presents examples of related reactions to illustrate potential transformations of this compound.

Role in the Synthesis of Next-Generation Hydrofluorocarbons and Fluorinated Olefins

One of the most significant applications of this compound (also known as HCFC-261ba) is its role as a starting material in the synthesis of next-generation refrigerants with low global warming potential (GWP). Specifically, it is a precursor in a multi-step process to produce 2,3,3,3-tetrafluoropropene (HFO-1234yf). google.com HFO-1234yf is a key replacement for older hydrofluorocarbons (HFCs) in applications such as automotive air conditioning, due to its significantly lower impact on climate change. wikipedia.org

A patented method describes the conversion of this compound to HFO-1234yf. google.com This process involves the chlorination of this compound to yield 1,1,1,2-tetrachloro-2-fluoropropane (B11725502) (HCFC-241bb). This intermediate is then fluorinated to produce 2-chloro-1,1,1,2-tetrafluoropropane (B160773) (HCFC-244bb). The final step is the dehydrochlorination of HCFC-244bb to afford the desired product, HFO-1234yf. google.com

The development of efficient and economically viable routes to HFO-1234yf is an area of active research, and the use of readily available starting materials like this compound is advantageous. google.com

The table below outlines the key steps in the synthesis of HFO-1234yf from this compound as described in the patent literature.

| Step | Starting Material | Reaction Type | Product |

| 1 | This compound (HCFC-261ba) | Chlorination | 1,1,1,2-Tetrachloro-2-fluoropropane (HCFC-241bb) |

| 2 | 1,1,1,2-Tetrachloro-2-fluoropropane (HCFC-241bb) | Fluorination | 2-Chloro-1,1,1,2-tetrafluoropropane (HCFC-244bb) |

| 3 | 2-Chloro-1,1,1,2-tetrafluoropropane (HCFC-244bb) | Dehydrochlorination | 2,3,3,3-Tetrafluoropropene (HFO-1234yf) |

This table illustrates a synthetic pathway to HFO-1234yf. google.com

Future Research Directions and Emerging Trends

Exploration of Novel Catalytic and Asymmetric Transformations

The development of new catalytic methods is a cornerstone of modern organic synthesis, enabling the efficient and selective construction of complex molecules. For 1,2-dichloro-2-fluoropropane, future research in this area is poised to be particularly fruitful.

A significant area of opportunity lies in the development of catalytic hydrodechlorination methods. The selective removal of one or both chlorine atoms from this compound could provide a pathway to valuable fluorinated building blocks. Research into heterogeneous catalysis using supported metal catalysts, such as palladium or nickel, could lead to processes that are both efficient and allow for easy catalyst recovery. The challenge will be to achieve high selectivity, preserving the C-F bond while cleaving the C-Cl bonds.

Furthermore, the presence of a prochiral center in this compound opens the door to asymmetric transformations . The development of chiral catalysts for the enantioselective dehalogenation or functionalization of this molecule would be a significant breakthrough, providing access to optically active fluorinated propanes. These chiral products could serve as valuable intermediates in the synthesis of pharmaceuticals and agrochemicals, where stereochemistry is often critical for biological activity. nih.govnih.gov Drawing inspiration from the successful asymmetric reduction of prochiral ketones and the cyclopropanation of fluorinated olefins using biocatalysis, future work could explore the use of engineered enzymes or chiral metal complexes to achieve high enantioselectivity in reactions involving this compound. nih.govepa.gov

Application of Advanced Spectroscopic and Computational Techniques for Deeper Mechanistic Understanding

A thorough understanding of the reaction mechanisms governing the transformations of this compound is essential for the rational design of new synthetic methods. Advanced spectroscopic and computational techniques are indispensable tools in this endeavor.

While basic spectral data for this compound, such as its 19F NMR and mass spectra, are available, a more in-depth spectroscopic analysis could provide valuable insights. spectrabase.com For instance, advanced NMR techniques, such as 2D correlation spectroscopy, could be employed to unambiguously assign all proton and carbon signals and to study the molecule's conformational dynamics. In-situ spectroscopic monitoring of reactions involving this compound could help to identify transient intermediates and elucidate reaction pathways.

Computational chemistry , particularly Density Functional Theory (DFT), offers a powerful approach to complement experimental studies. DFT calculations can be used to model the geometries of reactants, transition states, and products, as well as to calculate reaction energies and activation barriers. Such studies could be used to predict the feasibility of different reaction pathways, to understand the origins of selectivity in catalytic reactions, and to guide the design of new catalysts with improved performance. For example, computational modeling could be used to investigate the mechanism of photocatalytic C-H functionalization of this compound, a promising but largely unexplored area of its reactivity. nih.govchemistryviews.orgnih.govacs.org

Development of Sustainable Synthetic Routes and Environmental Remediation Strategies for Halogenated Compounds

The increasing emphasis on green chemistry and environmental protection necessitates the development of sustainable methods for both the synthesis and disposal of halogenated compounds.

Future research should focus on developing sustainable synthetic routes to this compound and its derivatives. This could involve the use of greener solvents, renewable starting materials, and catalytic methods that minimize waste generation. The phase-out of many ozone-depleting substances under the Montreal Protocol has spurred research into more environmentally benign alternatives and production methods. undp.orgagu.orgcopernicus.orgacs.orgunep.orgcopernicus.org

Given that this compound is a hydrochlorofluorocarbon, its potential environmental impact cannot be overlooked. Therefore, the development of effective environmental remediation strategies is of paramount importance. Bioremediation, which utilizes microorganisms to break down pollutants, offers a promising and environmentally friendly approach. undp.org Research could focus on identifying or engineering microorganisms capable of metabolizing this compound. Another promising avenue is photocatalytic degradation , where semiconductor materials are used to break down organic pollutants in the presence of light. nih.govchemistryviews.orgnih.govacs.org Studies exploring the photocatalytic degradation of this compound in water and soil could lead to innovative technologies for cleaning up contaminated sites. routledge.commdpi.com

Investigation of Undiscovered Reactivity and Niche Applications in Specialized Chemical Fields

Beyond its potential as a precursor to other fluorinated compounds, this compound may possess unique reactivity that could be exploited in novel applications.

The presence of both chlorine and fluorine atoms on the same carbon atom (a gem-dihalo arrangement) could lead to interesting and underexplored chemical transformations. Future research could investigate the reactivity of this functional group towards various reagents, potentially leading to the discovery of new synthetic methodologies. For example, the selective activation of one halogen over the other could provide a handle for a wide range of chemical modifications.

The unique properties imparted by fluorine atoms, such as increased thermal stability and altered lipophilicity, suggest that this compound and its derivatives could find niche applications in specialized chemical fields . For instance, they could be investigated as components in the synthesis of functional materials, such as polymers with specific properties or advanced coatings. torvergata.it The exploration of its potential use as a building block for the synthesis of bioactive molecules in the pharmaceutical and agrochemical industries also warrants further investigation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.